![molecular formula C8H5F4N3 B2610742 5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 827586-41-4](/img/structure/B2610742.png)
5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine is a synthetically available compound that has been extensively studied due to its diverse biological activity . It is obtained by the condensation of methyl 5-amino-1H-pyrazole-3-carboxylate and 1,1,5,5-tetrafluoropentane-2,4-dione .
Synthesis Analysis
The synthesis of this compound is based on the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group . The reaction in acetic acid leads to 7-difluoromethylpyrazolo[1,5-a]pyrimidines, whereas 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives are predominantly formed in trifluoroacetic acid .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using NMR spectroscopy . The 1H NMR spectrum (400 MHz, DMSO-d6) shows peaks at various chemical shifts, indicating the presence of different types of protons in the molecule . The 13C NMR spectrum (100 MHz, DMSO-d6) and 19F NMR spectrum (376 MHz, DMSO-d6) provide information about the carbon and fluorine atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound are based on the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds . When unsymmetrical 1,3-dicarbonyl compounds are subjected to the reaction, a problem of the formation of isomeric compounds arises .Physical And Chemical Properties Analysis
This compound forms colorless crystals and has a melting point of 130–131°C . The compound’s NMR spectra provide information about its physical and chemical properties .科学的研究の応用
Synthesis and Structural Analysis
- Synthesis of Heterocycles : 5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives are synthesized under various conditions, leading to the formation of structurally diverse compounds like pyrazolo[1,5-a]pyrimidine or pyrazolo[3,4-b]pyridine. These reactions demonstrate the versatility of this compound in synthesizing various heterocycles (Petrov, Emelina, & Selivanov, 2008).
Tautomeric Structure and pKa Determination
- Tautomeric Forms and Acid Dissociation Constants : Studies on 3,6-bis(arylazo)pyrazolo[1,5-a]pyrimidine-5,7-diones show that these compounds predominantly exist in a specific tautomeric form. Their acid dissociation constants (pKas) are determined and correlated with the Hammett equation, offering insights into their chemical behavior and stability (Shawali, Mosselhi, Farghaly, Shehata, & Tawfik, 2008).
Methods of Synthesis and Application
- Efficient Synthesis Methods : Efficient methods for synthesizing 5,7-disubstituted pyrazolo[1,5-a]pyrimidines are developed. These methods demonstrate the use of this compound in creating libraries of biologically active substances, showcasing its potential in drug discovery and chemical research (Jismy, Guillaumet, Allouchi, Akssira, & Abarbri, 2017).
Fluorescent Properties and Potential Applications
- Photophysical Properties : Pyrazolo[1,5-a]pyrimidine derivatives, including this compound, exhibit significant photophysical properties, highlighting their potential in material science and as fluorescent probes. Studies focus on the synthesis, functionalization, and exploration of these properties for various applications, including potential uses in drug design (Arias-Gómez, Godoy, & Portilla, 2021).
Novel Synthetic Routes and Biological Interest
- Synthesis of Biologically Relevant Compounds : Novel synthetic routes for producing fluorinated 3,5-disubstituted pyrazolo[1,5-a]pyrimidines are reported. These routes are of interest due to the biological relevance of the produced compounds, demonstrating the compound's role in the synthesis of substances with potential biological applications (Jismy, Allouchi, Guillaumet, Akssira, & Abarbri, 2018).
Regioselectivity and Cyclization in Synthesis
- Understanding Regioselectivity : Research into the reaction of 5-amino-3-anilino-1H-pyrazole-4-carbonitrile with various reagents demonstrates the importance of understanding regioselectivity in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. This knowledge aids in the targeted synthesis of compounds with specific functional groups at predetermined positions (Moustafa, Nour-Eldeen, Al-Mousawi, El-Hameed, Magdy, & Sadek, 2022).
Applications in Antitumor Drug Development
- Antitumor Drug Scaffolds : Pyrazolo[1,5-a]pyrimidine derivatives, including those involving this compound, are pivotal in developing antitumor drugs. They serve as structural scaffolds in medicinal chemistry, aiding in the synthesis of compounds with potent kinase inhibitory activity and potential applications in cancer therapy (Zhang, Wen, Shen, Tian, Zhu, Zhang, Zhao, Ding, Liu, & Chen, 2023).
将来の方向性
The future directions for the study of 5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine could include further exploration of its biological activities and potential applications in the treatment of various diseases . Additionally, the development of more efficient and selective synthesis methods could be a focus of future research .
作用機序
Target of Action
It is known that pyrazolo[1,5-a]pyrimidine derivatives, to which this compound belongs, have been extensively studied due to their diverse biological activity . They have shown antibacterial, cytotoxic, antifungal, and antitumor activity .
Mode of Action
It is known that the introduction of difluoromethyl groups into the pyrazolo[1,5-a]pyrimidines molecule can increase the biological activity of the molecule as well as its metabolic stability, lipophilicity, and binding affinity to receptors .
Biochemical Pathways
It is known that pyrazolo[1,5-a]pyrimidine derivatives have shown diverse biological activity, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of difluoromethyl groups is known to increase the metabolic stability and lipophilicity of the molecule, which could potentially enhance its bioavailability .
Result of Action
Compounds of the pyrazolo[1,5-a]pyrimidine class have shown antibacterial, cytotoxic, antifungal, and antitumor activity .
Action Environment
The presence of difluoromethyl groups is known to increase the metabolic stability of the molecule , which could potentially enhance its stability in various environmental conditions.
特性
IUPAC Name |
5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4N3/c9-7(10)4-3-5(8(11)12)15-6(14-4)1-2-13-15/h1-3,7-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYLMIJDFWJOBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N=C(C=C(N2N=C1)C(F)F)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-((4-fluorobenzyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2610661.png)
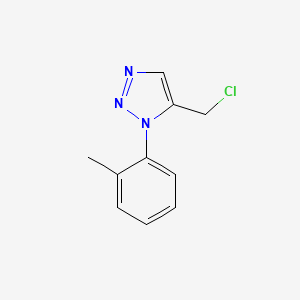
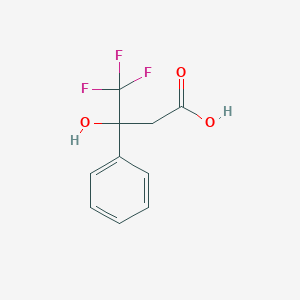
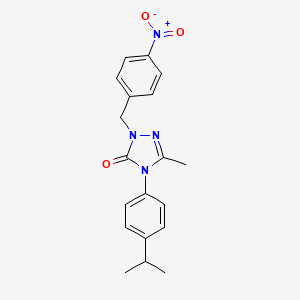

![4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine](/img/structure/B2610671.png)

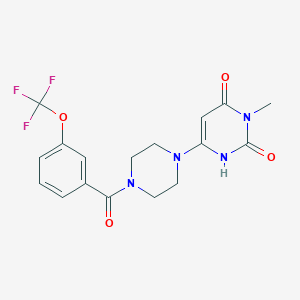
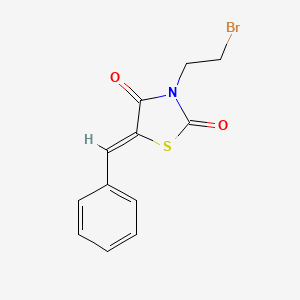
![Ethyl 5-{[4-chloro(phenylsulfonyl)anilino]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2610678.png)
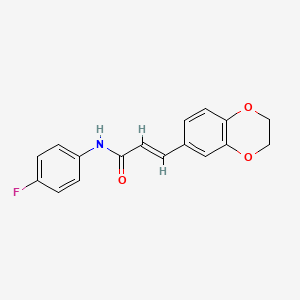

![N-(2H-1,3-benzodioxol-5-yl)-2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2610681.png)
![4-chloro-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2610682.png)
